molecular formula C9H5BrClNO2 B2966216 4-bromo-6-chloro-1H-indole-2-carboxylic acid CAS No. 1540205-70-6

4-bromo-6-chloro-1H-indole-2-carboxylic acid

Cat. No.: B2966216
CAS No.: 1540205-70-6
M. Wt: 274.5
InChI Key: YXRRVKVSQPGMRL-UHFFFAOYSA-N
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Description

4-bromo-6-chloro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and chlorine atoms at the 4th and 6th positions, respectively, on the indole ring, and a carboxylic acid group at the 2nd position. The unique structure of this compound makes it an important intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of indole derivatives followed by carboxylation. For instance, starting with 6-chloroindole, bromination at the 4th position can be achieved using bromine in the presence of a suitable catalyst. Subsequent carboxylation at the 2nd position can be performed using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted indole derivatives.

    Oxidation Products: Indole oxides or quinones.

    Reduction Products: Dehalogenated indole derivatives.

Scientific Research Applications

4-bromo-6-chloro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Used in the study of indole-based biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-6-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-indole-2-carboxylic acid
  • 6-chloro-1H-indole-2-carboxylic acid
  • 4,6-dichloro-1H-indole-2-carboxylic acid

Uniqueness

4-bromo-6-chloro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the indole ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its efficacy in various applications .

Properties

IUPAC Name

4-bromo-6-chloro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-6-1-4(11)2-7-5(6)3-8(12-7)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRRVKVSQPGMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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